5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid
Overview
Description
5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid, also known as DBIO, is a chemical compound belonging to the isoxazole family. It has a molecular weight of 239.18 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H7F2NO3/c12-7-1-2-9(13)6(3-7)4-8-5-10(11(15)16)14-17-8/h1-3,5H,4H2,(H,15,16)
. This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
Selective Chemistry in Synthesis
- Synthesis of Isoxazole Derivatives: Isoxazole derivatives, such as 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids, are synthesized using selective nucleophilic chemistry, highlighting the versatility of isoxazole compounds in drug and compound library development (Robins et al., 2007).
Herbicidal Applications
- Herbicide Development: Isoxazole derivatives have been utilized in the development of herbicides, demonstrating potent herbicidal activity and rice selectivity, which could be relevant for agricultural applications (Hwang et al., 2005).
Catalytic and Synthetic Methods
- Novel Synthetic Methods: Isoxazole carboxylic acid derivatives have been synthesized through innovative methods like domino isoxazole-isoxazole isomerization, highlighting the adaptability of isoxazole compounds in synthetic chemistry (Serebryannikova et al., 2019).
Heterocyclic Compound Synthesis
- Heterocyclic Compounds Synthesis: Isoxazoles and isoxazolines are crucial in the total synthesis of natural products and drugs, showcasing the significance of these compounds in medicinal chemistry (Vitale & Scilimati, 2013).
Structural and Reaction Studies
- Structural Analysis: Studies on isoxazole derivatives, including their reaction behavior and structural analysis, provide insights into the chemical properties and potential applications of these compounds (Andrianov et al., 1991).
Biological and Pharmacological Research
- Antimicrobial Agents: Isoxazole derivatives have been evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Jadhav et al., 2017).
Mechanism of Action
Target of action
Isoxazole derivatives, like “5-(2,5-Difluorobenzyl)isoxazole-3-carboxylic acid”, are often studied for their potential biological activities. They can interact with various biological targets, depending on their specific structures and functional groups .
Mode of action
The mode of action of isoxazole derivatives can vary widely, depending on their specific structures and the targets they interact with. They might inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes .
Biochemical pathways
Isoxazole derivatives can potentially affect various biochemical pathways, depending on their specific targets. They might influence signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its specific chemical structure. Factors such as its solubility, stability, and molecular size can influence its bioavailability .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It might lead to changes in cellular functions, gene expression, or other biological effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Properties
IUPAC Name |
5-[(2,5-difluorophenyl)methyl]-1,2-oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-7-1-2-9(13)6(3-7)4-8-5-10(11(15)16)14-17-8/h1-3,5H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBSSSZESBVMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC2=CC(=NO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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